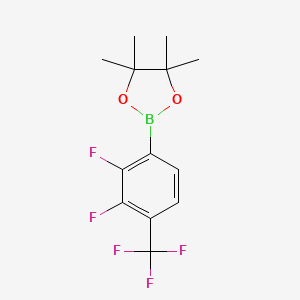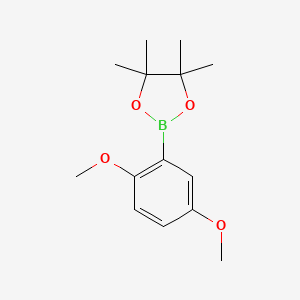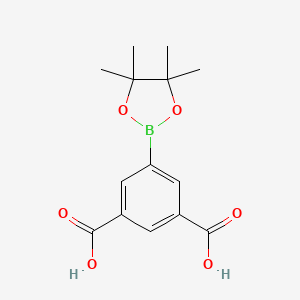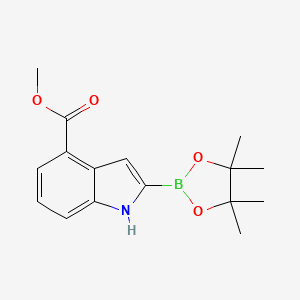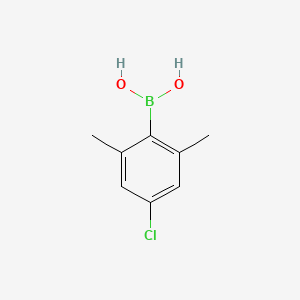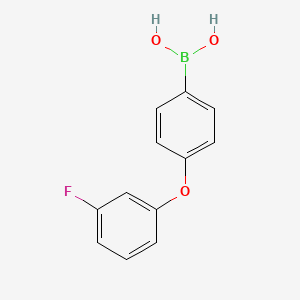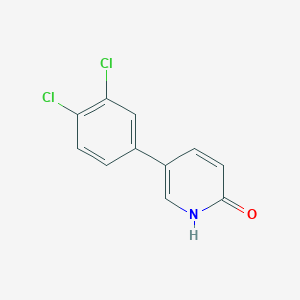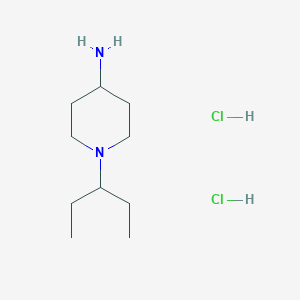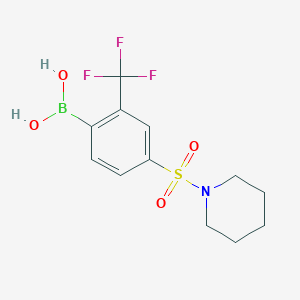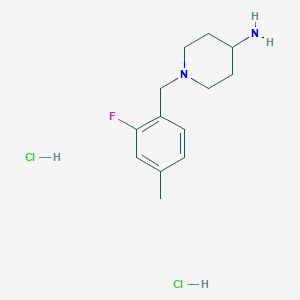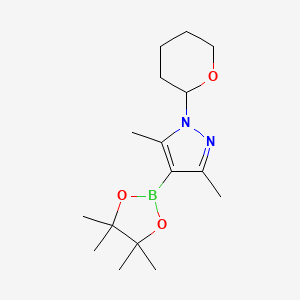
4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Overview
Description
4,6-Dichloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the CAS Number: 461036-88-4. It has a molecular weight of 293.13 . The compound is white solid in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 4,6-dichloro-2-(4-fluorophenyl)quinazoline . The InChI code is 1S/C14H7Cl2FN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H .Physical And Chemical Properties Analysis
4,6-Dichloro-2-(4-fluorophenyl)quinazoline is a white solid . It has a molecular weight of 293.13 .Scientific Research Applications
Imaging Applications
Research has highlighted the use of quinazoline derivatives, closely related to 4,6-Dichloro-2-(4-fluorophenyl)quinazoline, in imaging applications. For instance, Fernandes et al. (2008) described the use of quinazoline derivatives in the development of rhenium and technetium complexes for potential use as biomarkers in EGFR-TK imaging. These complexes, labeled with (99m)Tc, showed promising results in vitro, inhibiting EGFR autophosphorylation and A431 cell growth, suggesting their utility in targeted imaging applications (Fernandes et al., 2008).
Antimicrobial and Anticancer Activity
Quinazoline derivatives have been reported to possess significant biological activities, including antimicrobial and anticancer properties. Raval et al. (2012) synthesized new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives and evaluated them for antimicrobial activity. Their results indicated the potential of these compounds in antimicrobial applications (Raval et al., 2012). Furthermore, Mphahlele et al. (2017) investigated the cytotoxicity of 5-styryltetrazolo[1,5-c]quinazolines against human breast adenocarcinoma and cervical cancer cells, demonstrating their potential in cancer therapy (Mphahlele et al., 2017).
Anti-Inflammatory and Analgesic Properties
Quinazoline derivatives have also shown potential in anti-inflammatory and analgesic applications. Sun et al. (2019) synthesized two fluorine-substituted quinazolin-2-amine derivatives and found them to exhibit significant anti-inflammatory activity, which was enhanced compared to the starting ketones (Sun et al., 2019). Dash et al. (2017) designed and synthesized a series of quinazoline-4-one/4-thione derivatives, which were screened for antimicrobial, analgesic, and anti-inflammatory properties, showing promising results (Dash et al., 2017).
Optoelectronic Material Applications
Research by Lipunova et al. (2018) emphasized the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. They highlighted the use of these compounds in the fabrication of materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4,6-dichloro-2-(4-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLPWQBWVAPHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680057 | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(4-fluorophenyl)quinazoline | |
CAS RN |
461036-88-4 | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




